molecular formula C10H12N4 B12232798 1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine

1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine

Cat. No.: B12232798
M. Wt: 188.23 g/mol
InChI Key: RUULJSJFDZPJEJ-UHFFFAOYSA-N
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Description

1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine is a heterocyclic compound that combines the structural features of pyrazole and pyrimidine rings fused together, with a pyrrolidine ring attached at the 5-position of the pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization with a pyrimidine derivative . The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide or ethanol .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction efficiency and reduce production time .

Mechanism of Action

The mechanism of action of 1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Uniqueness: 1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine stands out due to its unique combination of pyrazole, pyrimidine, and pyrrolidine rings, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and development .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

5-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H12N4/c1-2-7-13(6-1)9-4-8-14-10(12-9)3-5-11-14/h3-5,8H,1-2,6-7H2

InChI Key

RUULJSJFDZPJEJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=CC=NN3C=C2

Origin of Product

United States

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